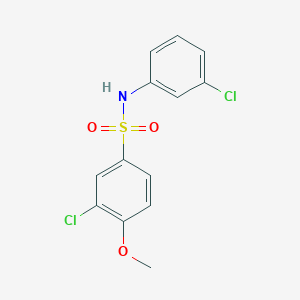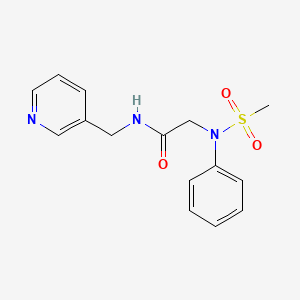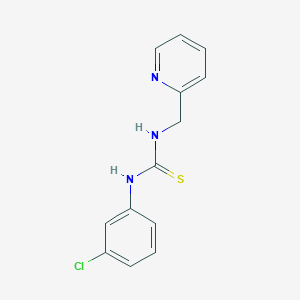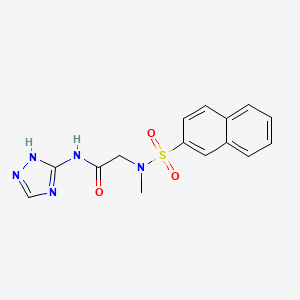![molecular formula C14H10ClN3O4 B5711628 N-[2-(aminocarbonyl)phenyl]-2-chloro-5-nitrobenzamide](/img/structure/B5711628.png)
N-[2-(aminocarbonyl)phenyl]-2-chloro-5-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(aminocarbonyl)phenyl]-2-chloro-5-nitrobenzamide, also known as N-(2-chloro-5-nitrophenyl)-2-(N,N-dimethylamino)acetamide (CNCDA), is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of CNCDA is not fully understood. However, it is believed to exert its effects by inhibiting the activity of certain enzymes and proteins involved in cell growth and proliferation. CNCDA has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been found to inhibit the activity of histone deacetylase, a protein involved in gene expression.
Biochemical and Physiological Effects:
CNCDA has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. CNCDA has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest at the G2/M phase. In addition, CNCDA has been shown to inhibit the growth of fungi and bacteria by disrupting their cell membranes.
Avantages Et Limitations Des Expériences En Laboratoire
CNCDA has several advantages for lab experiments. It is relatively easy to synthesize and has been found to exhibit potent anticancer, antifungal, and antibacterial properties. However, CNCDA also has some limitations. It is highly toxic and requires careful handling. In addition, its mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.
Orientations Futures
There are several future directions for research on CNCDA. One area of interest is the development of novel CNCDA derivatives with improved efficacy and reduced toxicity. Another area of interest is the study of the molecular mechanisms underlying CNCDA's anticancer, antifungal, and antibacterial properties. Finally, further research is needed to optimize CNCDA's use in lab experiments and to explore its potential applications in clinical settings.
Conclusion:
In conclusion, N-[2-(aminocarbonyl)phenyl]-2-chloro-5-nitrobenzamide[2-(aminocarbonyl)phenyl]-2-chloro-5-nitrobenzamide is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. CNCDA has been found to exhibit potent anticancer, antifungal, and antibacterial properties, and has several advantages for lab experiments. However, CNCDA also has some limitations, and further research is needed to optimize its use and explore its potential applications in clinical settings.
Méthodes De Synthèse
CNCDA can be synthesized by reacting 2-chloro-5-nitrobenzoic acid with N,N-[2-(aminocarbonyl)phenyl]-2-chloro-5-nitrobenzamidedimethylglycine methyl ester in the presence of thionyl chloride. The resulting intermediate is then treated with N,N-[2-(aminocarbonyl)phenyl]-2-chloro-5-nitrobenzamidedimethylformamide dimethyl acetal and ammonium carbonate to yield CNCDA.
Applications De Recherche Scientifique
CNCDA has been studied for its potential applications in various scientific fields. It has been found to exhibit anticancer, antifungal, and antibacterial properties. CNCDA has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the cell cycle. It has also been found to inhibit the growth of various fungi and bacteria, including Candida albicans and Staphylococcus aureus.
Propriétés
IUPAC Name |
N-(2-carbamoylphenyl)-2-chloro-5-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O4/c15-11-6-5-8(18(21)22)7-10(11)14(20)17-12-4-2-1-3-9(12)13(16)19/h1-7H,(H2,16,19)(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PICSUSJYZHKMBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-carbamoylphenyl)-2-chloro-5-nitrobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[1-(2,2-dimethylpropanoyl)-4-piperidinyl]carbonyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5711550.png)

![N-(3-fluorophenyl)-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B5711556.png)
![N-(2-ethoxyphenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5711563.png)

![1-benzyl-4-[(4-nitrophenyl)carbonothioyl]piperazine](/img/structure/B5711585.png)


![2-{[(3-chlorophenyl)amino]carbonyl}-3-nitrobenzoic acid](/img/structure/B5711594.png)
![5-[(3-methyl-4-nitrobenzoyl)amino]isophthalic acid](/img/structure/B5711600.png)
![N'-(4-bromobenzylidene)-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]propanohydrazide](/img/structure/B5711603.png)
![methyl 3-[(4-ethoxyphenoxy)methyl]benzoate](/img/structure/B5711613.png)

![methyl 2-{[(2,5-dimethylphenyl)amino]carbonyl}-3-nitrobenzoate](/img/structure/B5711621.png)